molecular formula C14H10O B047604 Phenanthren-9-ol CAS No. 484-17-3

Phenanthren-9-ol

Cat. No.: B047604
CAS No.: 484-17-3
M. Wt: 194.23 g/mol
InChI Key: DZKIUEHLEXLYKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Phenanthrol is a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel . TRPM4 is a calcium-activated non-selective cation channel that is functionally expressed by many cell types in the cardiovascular system .

Mode of Action

9-Phenanthrol interacts with the TRPM4 channels and inhibits their activity . This inhibition prevents the influx of sodium ions, which is a key process in various physiological functions .

Biochemical Pathways

The inhibition of TRPM4 by 9-Phenanthrol affects several biochemical pathways. It modulates smooth muscle contraction in bladder and cerebral arteries, affects spontaneous activity in neurons and in the heart, and reduces lipopolysaccharide-induced cell death .

Pharmacokinetics

It is known that the compound can be used in physiological studies and has potential clinical applications .

Result of Action

The inhibition of TRPM4 by 9-Phenanthrol has several molecular and cellular effects. It has been shown to exert a cardioprotective effect against ischemia in isolated rat hearts . It also reduces cerebral edema after traumatic brain injury . At the molecular level, 9-Phenanthrol significantly inhibits the protein expression of TRPM4 and MMP-9, alleviates the expression of apoptosis-related molecules and inflammatory cytokines, such as Bax, TNF-α and IL-6 .

Action Environment

The action of 9-Phenanthrol can be influenced by environmental factors. For example, it has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes . .

Biochemical Analysis

Biochemical Properties

9-Phenanthrol interacts with the TRPM4 channel, a calcium-activated non-selective cation channel . It inhibits the TRPM4 channel, preventing the pancreas from secreting insulin when stimulated by glucose .

Cellular Effects

9-Phenanthrol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit human TRPM4 currents when applied intracellularly and extracellularly . In contrast, for mouse TRPM4, 9-Phenanthrol perfusion led to opposite effects depending on the site of application .

Molecular Mechanism

The molecular mechanism of 9-Phenanthrol involves its interaction with the TRPM4 channel. It acts as an inhibitor of this channel, preventing the influx of calcium ions . This inhibition can prevent the pancreas from secreting insulin when stimulated by glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, 9-Phenanthrol has been observed to selectively inhibit a late phase of postinhibitory rebound and simultaneously enhance afterhyperpolarizing potentials .

Dosage Effects in Animal Models

In animal models, the effects of 9-Phenanthrol vary with different dosages . For instance, in mouse TRPM4, 9-Phenanthrol perfusion led to opposite effects depending on the site of application .

Metabolic Pathways

It has been suggested that 9-Phenanthrol may be involved in the oxidation of 9-phenanthrenol, giving an unprecedented ketal structure .

Transport and Distribution

It is known that 9-Phenanthrol can cross the plasma membrane .

Subcellular Localization

It is known that 9-Phenanthrol can cross the plasma membrane, suggesting that it may be localized within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrol typically involves the hydroxylation of phenanthrene. One common method includes the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic medium to introduce the hydroxyl group at the 9-position of the phenanthrene ring . The reaction conditions often require careful control of temperature and pH to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of 9-Phenanthrol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

phenanthren-9-ol
Source PubChem
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InChI

InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIUEHLEXLYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047592
Record name 9-Phenanthrol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown powder; [Sigma-Aldrich MSDS]
Record name 9-Phenanthrol
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CAS No.

484-17-3
Record name 9-Phenanthrol
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Record name 9-PHENANTHROL
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Record name 9-Phenanthrol
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Record name Phenanthren-9-ol
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Synthesis routes and methods I

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to the formation of enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. In addition, substituents on the aromatic ring are known to change the ratio of the various products obtained as well as to give rise to additional isomeric, homologous ketones and side products. Thus, the application of the diazomethane reaction to the 2,7-bis-basic ethers of 9-fluorenone could not have been predicted and is not without difficulty.
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Type
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Reaction Step One
Name
di-9-phenanthryl ether
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Type
reactant
Reaction Step One
[Compound]
Name
enols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enol ethers
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0 (± 1) mol
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reactant
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[Compound]
Name
ethylene oxides
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reactant
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Type
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Reaction Step Three
Name
fluorenone
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
5%

Synthesis routes and methods II

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to forming enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. Substituents on the aromatic ring such as esters and ethers are known to change the ratio of the various products obtained as well as give rise to additional isomeric, homologous ketones and side products. Thus, the reaction of diazomethane with the 2,7-bis basic esters of fluoren-9-one could not have been predicted and is not without difficulty. The reaction is most frequently conducted by treatment of a methanolic solution of the carbonyl containing compound with an ethereal solution of diazomethane, either in the presence or absence of a catalyst. Alternatively, a solution of the carbonyl compound in methanol is treated with nitrosomethylurethane in the presence of a base. The diazomethane is prepared either ex situ or in situ. Generally, applicants prefer to generate the diazomethane ex situ and co-distill the diazomethane so produced with ether into a methanolic solution of the carbonyl containing compound. Suitable inert solvents which may be utilized include such solvents as dioxane, benzene, toluene, chloroform and methylene chloride with ether-methanol being the solvent combination of choice. Additionally, methanol has been known to have a high catalytic activity for diazomethane ring expansion reactions. Catalysts which may be usefully employed in this reaction include trace amounts of metal salts such as zinc chloride or lithium chloride. A minimum of 2 equivalents of diazomethane are generally employed, one equivalent providing for the ring expansion whereas the other equivalent provides for the formation of a methyl ether at the nine position in order to form the corresponding 9-methoxyphenanthrene (V). In addition to a variety of side products which are formed, some of the intermediate 2,7-bis basic esters of 9-phenanthrol (IV) also remain. These intermediates are readily separated from the reaction mixture in the form of their sodium salts. The 9-lower alkoxyphenanthrene derivatives (II), other than 9-methoxyphenanthrene derivatives are prepared, in turn, by the reaction of the 9-phenanthrols (IV) with other lower diazolalkanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-9-phenanthryl ether
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenanthren-9-ol
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Customer
Q & A

Q1: What is the primary known target of 9-Phenanthrol?

A1: 9-Phenanthrol is widely recognized as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [, , , , , , , , , , , , , , , , , , , , ]

Q2: How does 9-Phenanthrol affect TRPM4 channel activity?

A2: 9-Phenanthrol binds to TRPM4 channels, inhibiting their ability to conduct monovalent cations such as sodium (Na+) and potassium (K+). [, , , , , , , , , , ]

Q3: What are the downstream consequences of TRPM4 inhibition by 9-Phenanthrol in vascular smooth muscle?

A3: In vascular smooth muscle cells, 9-Phenanthrol-mediated TRPM4 inhibition leads to membrane hyperpolarization, reducing intracellular calcium levels, and ultimately causing vasodilatation. This effect has been observed in various blood vessels, including cerebral arteries, mesenteric arteries, and skeletal muscle arteries. [, , , ]

Q4: Does 9-Phenanthrol affect other ion channels besides TRPM4?

A4: While primarily known for its TRPM4 inhibitory activity, 9-Phenanthrol has been reported to affect other ion channels in a species-dependent manner. For example, it can inhibit certain potassium channels in canine ventricular myocytes and activate endothelial cell intermediate conductance calcium-activated potassium channels in rat mesenteric arteries. [, , ] Additionally, it can modulate mouse TRPM4 currents differently depending on the site of application. []

Q5: What is the molecular formula and weight of 9-Phenanthrol?

A5: The molecular formula of 9-Phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.

Q6: Is there any spectroscopic data available for 9-Phenanthrol?

A6: While specific spectroscopic data is not provided in the provided abstracts, typical characterization techniques for compounds like 9-Phenanthrol include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Does 9-Phenanthrol exhibit any known catalytic properties?

A7: Based on the provided research, 9-Phenanthrol is primarily investigated for its pharmacological properties as a TRPM4 channel inhibitor. No catalytic properties or applications have been reported in these studies.

Q8: Have computational methods been employed to study 9-Phenanthrol?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction mechanism between 9-Phenanthrol and magnetic adsorbent materials for potential environmental remediation applications. These calculations provided insights into the bonding modes and the role of π-π interactions in the adsorption process. [, ]

Q9: How do structural modifications of 9-Phenanthrol impact its activity and selectivity?

A11: While detailed SAR studies are not presented in these abstracts, research comparing 9-Phenanthrol to other TRPM4 inhibitors like glibenclamide and CBA reveals variations in their inhibitory potency and selectivity for human versus mouse TRPM4. [, , ] This suggests that subtle changes in the chemical structure can significantly influence the pharmacological profile of 9-Phenanthrol analogs. For example, the Y256F mutant of TRPM4-HA showed resistance to 9-phenanthrol, suggesting that Y256 might be involved in the binding site for 9-phenanthrol. []

Q10: In what experimental models has the efficacy of 9-Phenanthrol been demonstrated?

A10: 9-Phenanthrol has shown efficacy in various experimental settings, including:

  • Cell Culture: It inhibits glucose- and GLP-1-induced insulin secretion from rat islets of Langerhans, protects isolated rat hearts from ischemia-reperfusion injury, and affects endothelial cell viability, apoptosis, and migration. [, , ]
  • Isolated Tissues: It reduces contractions in guinea pig detrusor smooth muscle, mouse prostate smooth muscle, and rat posterior cerebral arteries. [, , , , , , ]
  • Animal Models: It alleviates cerebral edema after traumatic brain injury in rats and reduces myogenic tone in mouse cerebral arteries. [, ]

Q11: Are there known mechanisms of resistance to 9-Phenanthrol?

A16: While specific resistance mechanisms are not discussed in the provided abstracts, the observation that the Y256F mutant of TRPM4-HA exhibits resistance to 9-Phenanthrol suggests that mutations in the drug-binding site of TRPM4 could potentially confer resistance. []

Q12: What information is available about the toxicity profile of 9-Phenanthrol?

A12: The abstracts primarily focus on the pharmacological characterization of 9-Phenanthrol and do not provide detailed toxicological data.

Q13: Have specific drug delivery strategies been explored for 9-Phenanthrol?

A13: The provided abstracts do not discuss specific drug delivery strategies for 9-Phenanthrol.

Q14: Is there research on biomarkers associated with 9-Phenanthrol efficacy or adverse effects?

A14: The provided abstracts do not specifically address biomarkers related to 9-Phenanthrol.

Q15: What analytical methods have been employed to characterize and quantify 9-Phenanthrol?

A15: Various analytical techniques have been utilized in the research on 9-Phenanthrol, including:

  • Electrophysiology: Patch-clamp techniques are extensively used to study the effects of 9-Phenanthrol on ion channel activity in various cell types. [, , , , , , , , , , , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): This method is used to analyze urinary metabolites of polycyclic aromatic hydrocarbons, including 9-Phenanthrol, in coke oven workers. [, ]
  • Western Blotting: Western blotting is employed to assess the expression levels of TRPM4 protein in various tissues and cell types. [, , , , , ]
  • Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize the localization of TRPM4 protein in cells and tissues. [, , , , ]
  • Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of genes related to TRPM4 and other relevant pathways. []
  • Fluorescence Microscopy and Flow Cytometry: These techniques are employed to assess cellular processes like apoptosis and cell cycle progression. [, ]
  • Isometric Tension Recordings: This method is used to measure the contractile force of smooth muscle tissues in response to various stimuli, including 9-Phenanthrol. [, , , , , , ]
  • Calcium Imaging: Calcium imaging techniques are used to monitor changes in intracellular calcium levels in response to 9-Phenanthrol and other treatments. [, , , ]

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